
3-Butyl-5-methylocta-3,4-diene-1,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-5-methylocta-3,4-diene-1,8-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methylocta-3,4-diene-1,8-diol can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods typically require specific reagents and conditions to ensure the formation of the conjugated diene system .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-5-methylocta-3,4-diene-1,8-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation catalysts.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: MCPBA, osmium tetroxide, and potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: Epoxides and vicinal diols.
Reduction: Saturated hydrocarbons.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
3-Butyl-5-methylocta-3,4-diene-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butyl-5-methylocta-3,4-diene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and conjugated diene system. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with industrial significance.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
1,4-Butanediol: A diol with applications in polymer production.
Uniqueness
3-Butyl-5-methylocta-3,4-diene-1,8-diol is unique due to its specific structure, which combines a conjugated diene system with hydroxyl groups.
Eigenschaften
CAS-Nummer |
85217-12-5 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
InChI |
InChI=1S/C13H24O2/c1-3-4-7-13(8-10-15)11-12(2)6-5-9-14/h14-15H,3-10H2,1-2H3 |
InChI-Schlüssel |
RXISSZFOORWSQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C=C(C)CCCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


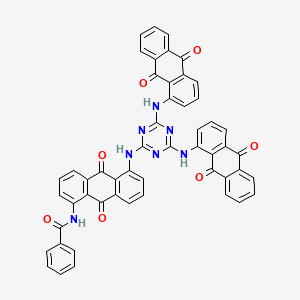
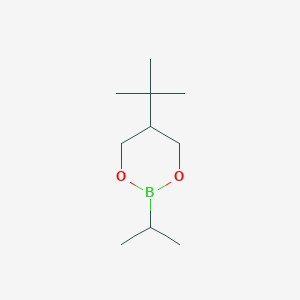
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)

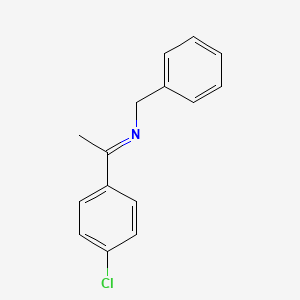
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
methanone](/img/structure/B14405117.png)
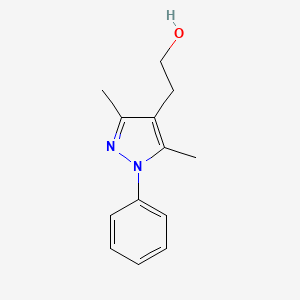

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)

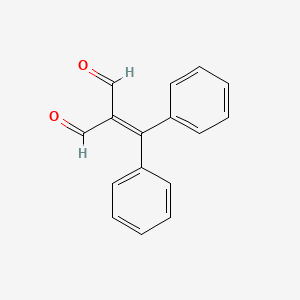
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
